molecular formula C8H8ClNO3 B1314681 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene CAS No. 100777-46-6

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No. B1314681
CAS RN: 100777-46-6
M. Wt: 201.61 g/mol
InChI Key: CKIFFDUKUXANNM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance and has a molecular weight of 201.61 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be represented by the InChI code: 1S/C8H8ClNO3/c1-5-3-7 (10 (11)12)6 (9)4-8 (5)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Diverse Heterocycles

1-Chloro-2-methyl-4-nitrobenzene, also known as 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These compounds are important building blocks for the synthesis of diverse heterocycles .

Industrial Chemical Production

This compound is used in the production of a number of industrial chemicals . It plays a crucial role in various chemical reactions due to its unique structure and properties.

Production of Azo and Sulfur Dyes

1-Chloro-2-methyl-4-nitrobenzene is used in the industrial production of azo and sulfur dyes . These dyes are widely used in textile, leather, and paper industries for coloring purposes.

Pharmaceutical Applications

The isomeric 2-chloro-6-nitrotoluene, which is similar to 1-Chloro-2-methyl-4-nitrobenzene, is a common intermediate in the synthesis of pharmaceuticals such as the bronchodilatory compound vasicine .

Environmental Impact and Biodegradation

1-Chloro-2-methyl-4-nitrobenzene is found in industrial wastes and is a serious environmental pollutant . However, certain bacterial strains have been reported to be able to reduce mono-nitro compounds to the corresponding anilines under aerobic conditions .

Crystal Structure Analysis

The crystal and molecular structure of 1-Chloro-2-methyl-4-nitrobenzene has been studied in detail . Understanding the crystal structure of this compound can provide valuable insights into its physical and chemical properties.

Solvent Parameter Determination

4-Nitroanisole, a compound similar to 1-Chloro-2-methyl-4-nitrobenzene, was used as a probe to determine Π * of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C .

Carbon and Energy Supplement for Microorganisms

4-Nitroanisole was used as a carbon and energy supplement for the isolation of Rhodococcus strains . This suggests that 1-Chloro-2-methyl-4-nitrobenzene could potentially have similar applications in microbiology.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFDUKUXANNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551336
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100777-46-6
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (10 mL) at −10° C. was treated with concentrated nitric acid (>69% pure, 1 mL) and then treated portionwise with 2-chloro-4-methoxy-1-methylbenzene (0.78 g, 5 mmol) at a rate that maintained the internal temperature lower than −5° C. The solution was stirred for additional one hour while warming to room temperature, poured into an ice and water mixture, and extracted with ethyl acetate several times. The organic layers were combined, washed with 10% Na2CO3 and brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel eluting with 9:1 hexanes/ethyl acetate to provide 0.75 g (71%) of the desired product. MS (DCI) m/e 219 (M+NH4)+; 1H NMR (CDCl3, 300 MHz) δ 7.78 (s, 1H), 7.09 (s, 1H), 3.94 (s, 3H), 2.35 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

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